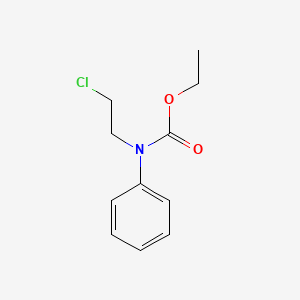
Ethyl(2-chloroethyl)phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-chloroethyl)phenylcarbamate is an organic compound with the molecular formula C11H14ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(2-chloroethyl)phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of a carbamate intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions: Ethyl(2-chloroethyl)phenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: Phenylamine and 2-chloroethanol.
Oxidation: Phenolic derivatives.
科学的研究の応用
Ethyl(2-chloroethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug design and development, particularly as a prodrug for delivering active pharmaceutical ingredients.
作用機序
The mechanism of action of ethyl(2-chloroethyl)phenylcarbamate involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to the inhibition of its activity. The molecular targets include enzymes such as acetylcholinesterase and urease .
類似化合物との比較
- Methyl(2-chloroethyl)phenylcarbamate
- Ethyl(2-bromoethyl)phenylcarbamate
- Ethyl(2-chloroethyl)carbamate
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to mthis compound, the ethyl group provides increased lipophilicity, enhancing its ability to permeate cell membranes. The presence of the chloroethyl group makes it more reactive in nucleophilic substitution reactions compared to ethyl(2-chloroethyl)carbamate .
特性
CAS番号 |
947-99-9 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
ethyl N-(2-chloroethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)13(9-8-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
SNNRBWGUDWXACB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(CCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


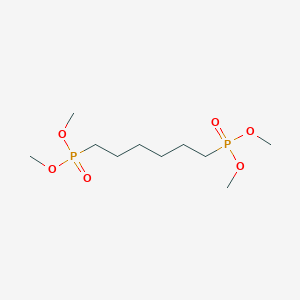



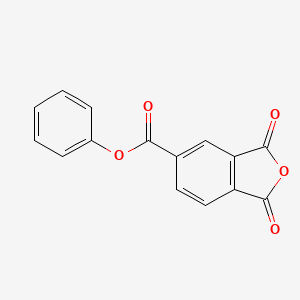
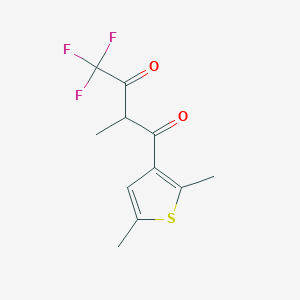
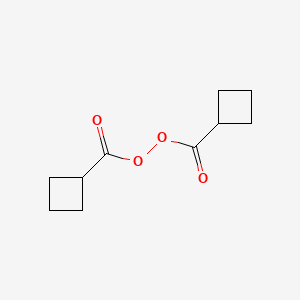

![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
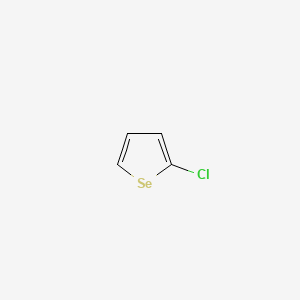
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)

